2-(Dodecyloxy)naphthalene

Organic Electronics OTFT Semiconductor

2-(Dodecyloxy)naphthalene (CAS 78904-64-0), with the molecular formula C₂₂H₃₂O and a molecular weight of 312.5 g/mol, is an organic compound belonging to the alkoxynaphthalene class. It features a naphthalene core functionalized at the 2-position with a long dodecyloxy (-OC₁₂H₂₅) chain.

Molecular Formula C22H32O
Molecular Weight 312.5 g/mol
CAS No. 78904-64-0
Cat. No. B14437114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dodecyloxy)naphthalene
CAS78904-64-0
Molecular FormulaC22H32O
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C22H32O/c1-2-3-4-5-6-7-8-9-10-13-18-23-22-17-16-20-14-11-12-15-21(20)19-22/h11-12,14-17,19H,2-10,13,18H2,1H3
InChIKeySGZSHWXSWILTIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dodecyloxy)naphthalene (CAS 78904-64-0): A Core Building Block for Organic Semiconductors and Liquid Crystals


2-(Dodecyloxy)naphthalene (CAS 78904-64-0), with the molecular formula C₂₂H₃₂O and a molecular weight of 312.5 g/mol, is an organic compound belonging to the alkoxynaphthalene class [1]. It features a naphthalene core functionalized at the 2-position with a long dodecyloxy (-OC₁₂H₂₅) chain. This specific structural motif is crucial in advanced materials science, as the combination of a rigid aromatic core and a long flexible alkyl chain promotes self-assembly, influences mesomorphic behavior, and enables charge transport in organic electronic devices [2]. It serves primarily as a key intermediate or building block in the synthesis of more complex functional materials, such as liquid crystalline semiconductors and luminescent ionic liquid crystals [2][3].

Why 2-(Dodecyloxy)naphthalene Cannot Be Replaced by Other Alkoxynaphthalenes for Precision Applications


Substituting 2-(Dodecyloxy)naphthalene with a shorter-chain analog (e.g., 2-octyloxy or 2-decyloxy naphthalene) or a different substitution pattern is not a trivial change. The length of the terminal alkoxy chain directly and quantifiably influences the self-assembly, crystallinity, and ultimately the charge transport properties of the resulting materials [1]. Research shows that even a two-carbon difference in the alkoxy chain length alters the morphology of vacuum-evaporated films, affecting key performance metrics like field-effect mobility in organic thin-film transistors (OTFTs) [1]. Furthermore, the specific chain length dictates the type and stability of liquid crystalline phases; only the dodecyloxy derivative in a series of naphthalene-based monomers was found to induce the emergence of a monotropic smectic C phase, which is critical for certain optoelectronic applications [2]. Therefore, generic substitution introduces unpredictable performance variations, making the specific C12 chain essential for reproducible material properties.

Quantitative Differentiation of 2-(Dodecyloxy)naphthalene-Based Materials vs. Shorter-Chain Analogs


Field-Effect Mobility in Organic Thin-Film Transistors (OTFTs): Dodecyloxy vs. Octyloxy

In a direct comparison of dialkoxynaphthalene end-capped divinylbenzene semiconductors, the derivative synthesized from a 6-dodecyloxy precursor (BDDNVB) exhibited a 36% higher hole mobility than its octyloxy counterpart (BONVB) in OTFT devices [1]. This difference is attributed to the longer dodecyl chain promoting a more favorable molecular packing and crystallinity in the vacuum-evaporated film [1].

Organic Electronics OTFT Semiconductor

Induction of Monotropic Smectic C Phase in Liquid Crystals: Dodecyloxy vs. Shorter Chains

A systematic study of 2,6-disubstituted naphthalene monomers with varying terminal alkoxy chains (n=7-12) revealed a distinct phase behavior for the dodecyloxy derivative (n=12). While derivatives with shorter chains (n=7-10) displayed only an enantiotropic nematic (N) phase, the homologues with undecyloxy (n=11) and dodecyloxy (n=12) chains exhibited an enantiotropic N phase with the emergence of an additional monotropic smectic C (SmC) phase [1].

Liquid Crystals Mesomorphism Soft Matter

Photoluminescence Quantum Yield in Ionic Liquid Crystals Functionalized with Dodecyloxy Chains

When used as a functionalizing agent for the naphthalene-imidazolium rigid core, the dodecyloxy chain contributes to the formation of luminescent ionic liquid crystals. These materials exhibit a photoluminescence quantum yield (PLQY) of approximately 20% in the solid state at room temperature [1]. This performance metric is significant for a self-assembled, non-doped organic material and is a direct result of the molecular architecture enabled by the dodecyloxy chains.

Luminescent Materials Ionic Liquid Crystals Photophysics

Optimal Application Scenarios for 2-(Dodecyloxy)naphthalene Based on Verified Performance Data


Synthesis of High-Mobility p-Type Organic Semiconductors for OTFTs

This compound is the preferred precursor for synthesizing dialkoxynaphthalene end-capped semiconductors like BDDNVB. The evidence shows that incorporating the dodecyloxy group yields a 36% improvement in field-effect hole mobility (0.015 cm²/V·s) compared to the octyloxy analog (0.011 cm²/V·s) [1]. This makes it a strategic choice for researchers aiming to maximize the performance of solution-processable or vacuum-deposited OTFTs for flexible displays and sensors.

Design of Soft Materials Exhibiting a Smectic C Phase

For projects requiring the unique anisotropic properties of a smectic C liquid crystalline phase, 2-(Dodecyloxy)naphthalene is an essential building block. As demonstrated in a direct comparative study, only derivatives with the C12 chain (or C11) induce this phase, while shorter chains (C7-C10) result in a purely nematic mesophase [2]. This makes the compound critical for the development of ferroelectric liquid crystals, optical sensors, and other advanced soft matter applications.

Fabrication of Luminescent Ionic Liquid Crystals (ILCs) for Optoelectronics

2-(Dodecyloxy)naphthalene is a key component for creating naphthalene-imidazolium-based ILCs. The dodecyloxy chains promote the necessary segregation between rigid ionic cores and flexible domains, leading to self-organized layered or columnar structures. These materials exhibit a solid-state photoluminescence quantum yield of ~20%, a property directly linked to their ordered structure [3]. This is a valuable starting point for developing new emissive layers in OLEDs or novel luminescent sensors.

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